104-Fold Superior Hydrolytic Stability of TBDMS Ethers vs. TMS Ethers
Relative to the analogous resorcinol bis(trimethylsilyl) ether (CAS 4520-29-0), the target compound bearing TBDMS groups exhibits markedly enhanced hydrolytic stability. TBDMS ethers are reported to be 104 times more stable to hydrolysis than the corresponding TMS ethers . This stability hierarchy (TMS < TBDMS) is well-established across the silyl ether protecting group class [1].
| Evidence Dimension | Relative hydrolytic stability |
|---|---|
| Target Compound Data | TBDMS ethers: 104× more stable than TMS (relative stability factor = 20,000 vs TMS = 1 in acid-catalyzed hydrolysis ranking) |
| Comparator Or Baseline | Resorcinol bis(trimethylsilyl) ether (TMS analog, CAS 4520-29-0): relative stability factor = 1 (baseline) |
| Quantified Difference | ~104-fold greater stability |
| Conditions | General silyl ether hydrolysis conditions (aqueous acid or base); class-level stability ranking validated across multiple substrates |
Why This Matters
This stability differential dictates that the TBDMS analog is the requisite choice for synthetic sequences involving aqueous workup, acidic conditions, or prolonged storage, where TMS ethers would undergo premature cleavage.
- [1] Weblio. Silyl Ether (シリルエーテル). https://www.weblio.jp/content/SILYL+ETHER View Source
